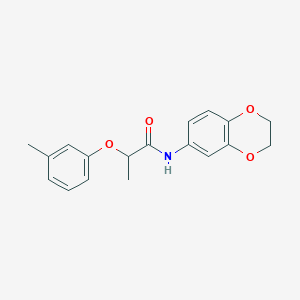![molecular formula C12H13BrN4OS B5589523 N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)
N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole derivatives involves multiple steps, including reactions with acetyl chloride, aromatic aldehydes, and hydrazine hydrate, showcasing a versatile approach to creating a wide array of triazole-based compounds (Panchal & Patel, 2011). Similarly, reactions of triazol-3-one derivatives with bromo acetophenone and ethyl bromoacetate highlight the synthetic flexibility of triazole compounds (Sancak et al., 2010).
Molecular Structure Analysis
The molecular structures of synthesized triazole derivatives have been characterized using techniques like NMR and IR spectroscopy, showcasing their complex and varied nature. For example, structural elucidation through NMR and IR spectroscopy was demonstrated in the synthesis of novel triazol derivatives (Wang et al., 2010).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, offering insights into their reactivity and potential chemical properties. The synthesis of acetamide derivatives indicates the chemical versatility of triazole rings as scaffolds for further functionalization (MahyavanshiJyotindra et al., 2011).
Physical Properties Analysis
The physical properties of triazole compounds, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. The study of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives revealed their antimicrobial activities and provided insights into their physical characteristics (Kaneria et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and the formation of diverse derivatives, highlight the potential utility of triazole compounds in various chemical domains. For instance, the synthesis and characterization of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives demonstrated their antimicrobial activities, suggesting their chemical robustness and potential applications (Demirbas et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives have been synthesized and characterized through various methods. These compounds have demonstrated significant antimicrobial activities. For example, the synthesis of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties resulted in substances with promising antibacterial and antifungal properties, showcasing remarkable activity against bacteria such as E. coli and various fungi (Mabkhot et al., 2017).
Enzyme Inhibition and Molecular Docking
Further research into N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives has explored their potential as enzyme inhibitors. A study by Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives of similar compounds, which were evaluated for their enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes. Molecular docking studies supported the enzyme inhibition findings, positioning these derivatives as potential leads for future drug development (Riaz et al., 2020).
Anticancer Activity
The exploration of anticancer activities is another significant application. Derivatives synthesized from N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide have shown potential as anticancer agents. A study highlighted the synthesis of 5-methyl-4-phenyl thiazole derivatives, including similar compounds, which were investigated for their anticancer activity against human lung adenocarcinoma cells, displaying high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETPSSBCXSHQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5589469.png)
![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)

![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)
![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)
![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-4-hydroxybenzohydrazide](/img/structure/B5589538.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)
![2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)